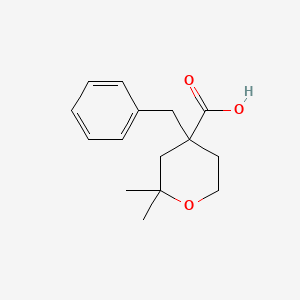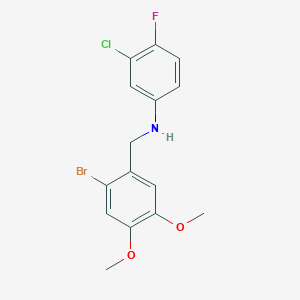![molecular formula C22H17N3O2 B6046064 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, also known as CTK7A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of anthraquinone derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one exerts its effects through various mechanisms, depending on the target cells and tissues. In cancer cells, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In neurons, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one modulates the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and physiological effects:
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channels and receptors, and inhibition of angiogenesis. Additionally, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potent activity and specificity towards certain targets. However, one limitation is that 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, including the development of new analogs with improved activity and specificity, the investigation of its potential applications in other fields such as cardiovascular and metabolic diseases, and the elucidation of its mechanisms of action in different cell types and tissues. Additionally, further studies are needed to evaluate the safety and toxicity of 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in vivo, which will be essential for its potential clinical use.
Méthodes De Synthèse
The synthesis of 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves several steps, including the condensation of 2-nitrobenzaldehyde and ethylamine to form 2-nitro-N-ethylbenzamide, which is then reduced to N-ethyl-o-aminophenol. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form the final product, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one.
Applications De Recherche Scientifique
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been widely used in scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In neuroscience, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to modulate the activity of ion channels and receptors, making it a potential therapeutic agent for neurological disorders. Additionally, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been investigated as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
10-anilino-12-(ethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-2-23-17-12-16(24-13-8-4-3-5-9-13)18-19-20(17)25-27-22(19)15-11-7-6-10-14(15)21(18)26/h3-12,23-24H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWHXZSZMLINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6046032.png)

![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)

![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)